

Spectroscopic Profile of 1-Nitro-D-proline: A Technical Guide

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Compound of Interest

Compound Name: 1-Nitro-D-proline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Nitro-D-proline**, a derivative of the non-essential amino acid D-proline. Due to the limited availability of direct experimental spectra for **1-Nitro-D-proline** in publicly accessible databases, this document presents a detailed analysis based on the known spectroscopic properties of the parent molecule, D-proline, and the characteristic spectral features of N-nitro compounds. This information is crucial for the identification, characterization, and quality control of **1-Nitro-D-proline** in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **1-Nitro-D-proline** and its parent compound, D-proline. The data for **1-Nitro-D-proline** is predicted based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-Nitro-D-proline**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H α	~4.0 - 4.5	dd	J $\alpha\beta$ \approx 8, J $\alpha\beta'$ \approx 4
H β	~2.0 - 2.4	m	-
H β'	~1.8 - 2.2	m	-
H γ	~1.9 - 2.3	m	-
H δ	~3.5 - 3.9	m	-
H δ'	~3.3 - 3.7	m	-
COOH	>10	br s	-

Note: Predictions are based on the known spectrum of D-proline and the electron-withdrawing effect of the nitro group, which is expected to cause a downfield shift of adjacent protons, particularly H α and H δ .

Table 2: Experimental ^1H NMR Spectroscopic Data for D-Proline

Proton	Chemical Shift (δ , ppm)	Multiplicity
H α	4.12	t
H β	2.34	m
H γ	2.00	m
H δ	3.32	t

Source: Human Metabolome Database (HMDB). Conditions: D₂O, 600 MHz.[\[1\]](#)

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **1-Nitro-D-proline**

Carbon	Predicted Chemical Shift (δ , ppm)
C α	~60 - 65
C β	~28 - 32
C γ	~23 - 27
C δ	~50 - 55
C=O	~170 - 175

Note: The N-nitro group is expected to deshield the adjacent carbons (C α and C δ), causing a downfield shift compared to D-proline.

Table 4: Experimental ^{13}C NMR Spectroscopic Data for D-Proline

Carbon	Chemical Shift (δ , ppm)
C α	61.7
C β	29.8
C γ	24.4
C δ	46.8
C=O	175.5

Source: Human Metabolome Database (HMDB). Conditions: H₂O, 125 MHz.[\[2\]](#)

Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorption Bands for **1-Nitro-D-proline**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Carboxylic Acid)	1725 - 1700	Strong
N-O (Asymmetric Stretch)	1570 - 1500	Strong
N-O (Symmetric Stretch)	1380 - 1300	Strong
C-N Stretch	1200 - 1020	Medium

Note: The presence of the nitro group will introduce strong absorption bands corresponding to the N-O stretching vibrations.[3] The characteristic broad O-H and strong C=O bands of the carboxylic acid will also be prominent.

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Data for **1-Nitro-D-proline**

Ion	Predicted m/z
[M+H] ⁺	161.0508
[M-H] ⁻	159.0351
[M-NO ₂] ⁺	115.0633

Note: The molecular weight of **1-Nitro-D-proline** (C₅H₈N₂O₄) is 160.13 g/mol . The expected fragmentation pattern would likely involve the loss of the nitro group (NO₂).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1-Nitro-D-proline**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **1-Nitro-D-proline** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., D_2O , CDCl_3 , DMSO-d_6)
- NMR tube (5 mm diameter)
- Micropipette
- Vortex mixer

Procedure:

- Accurately weigh the **1-Nitro-D-proline** sample and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.^[4]
- Gently vortex the mixture until the sample is completely dissolved.
- Using a micropipette, transfer the solution into an NMR tube, ensuring no solid particles are transferred.
- Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
- Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.^[5]
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.^{[6][7]}

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Nitro-D-proline**.

Materials:

- **1-Nitro-D-proline** sample (1-2 mg)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the **1-Nitro-D-proline** sample directly onto the ATR crystal.^[8]
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.
- Analyze the resulting spectrum, identifying the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Nitro-D-proline**.

Materials:

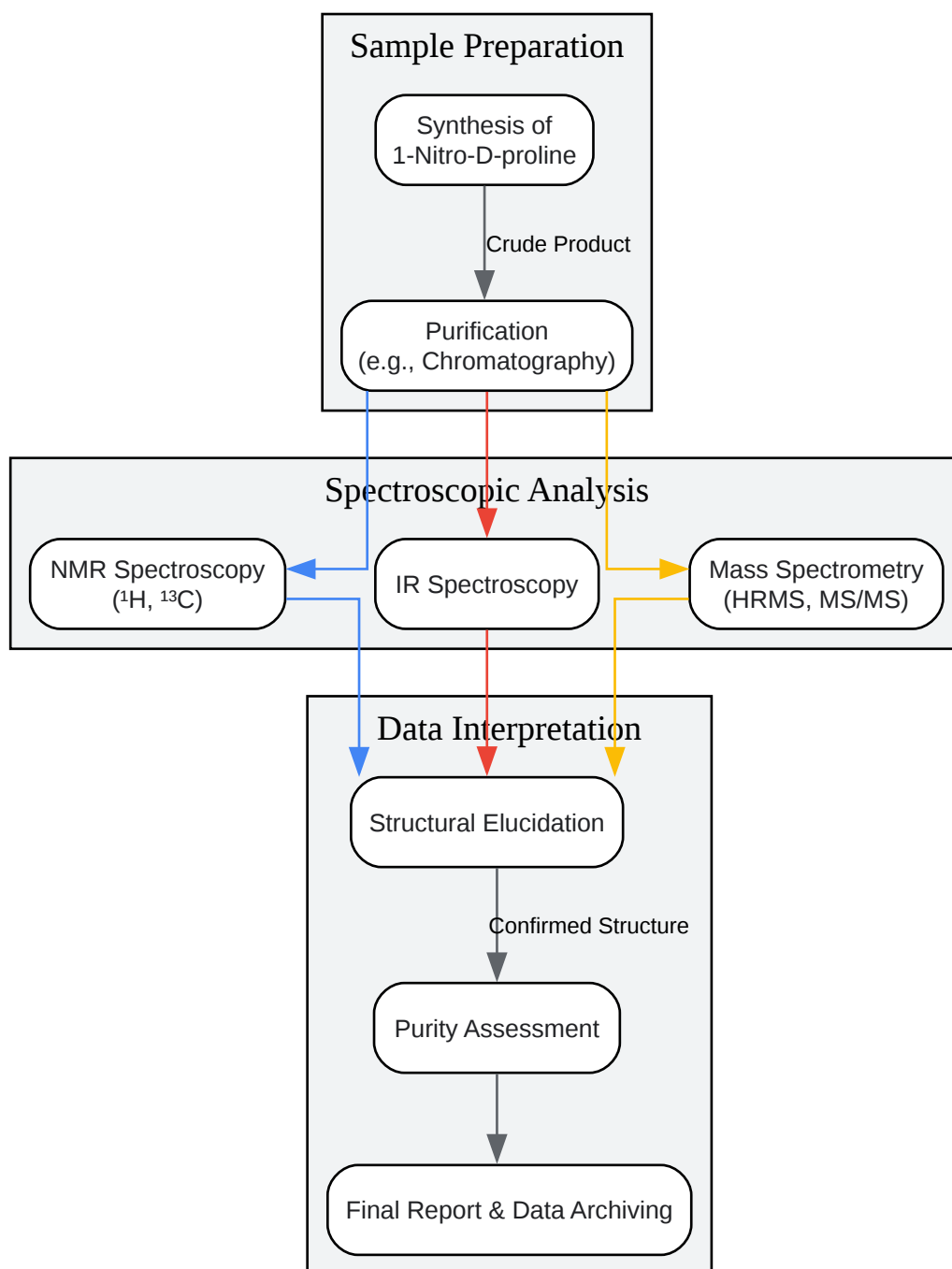
- **1-Nitro-D-proline** sample
- LC-MS grade solvents (e.g., methanol, acetonitrile, water)
- Formic acid (for enhancing ionization)
- Vials and micropipettes

Procedure:

- Prepare a stock solution of **1-Nitro-D-proline** at a concentration of approximately 1 mg/mL in a suitable solvent.^[9]
- Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of LC-MS grade solvents. A common mobile phase composition is water and acetonitrile with 0.1% formic acid.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
- Transfer the filtered solution to an appropriate autosampler vial.
- Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
- Acquire data in both positive and negative ion modes to observe the protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions.
- Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and elucidate the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **1-Nitro-D-proline**.



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